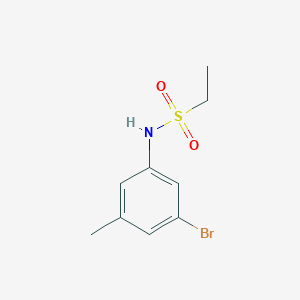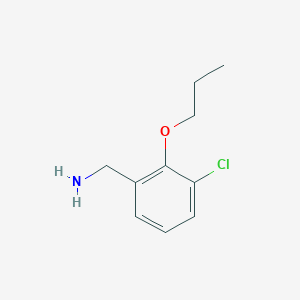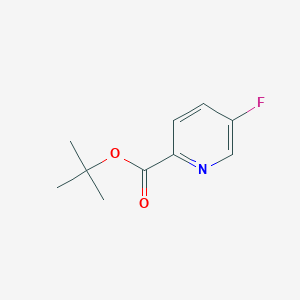![molecular formula C19H26FN3O4 B1408268 Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate CAS No. 1781241-47-1](/img/structure/B1408268.png)
Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate” is a sterically congested piperazine derivative . It’s a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The piperazine ring in this compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . The empirical formula is C16H20FNO3 .Scientific Research Applications
Pharmacological Research and Synthesis Applications
D2-like Receptor Ligands Development : Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, have been identified as key pharmacophoric groups in antipsychotic agents. Research indicates that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors. The study explored the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones, to the potency and selectivity of synthesized agents, demonstrating the complex role of composite structure in receptor selectivity and potency (Sikazwe et al., 2009).
Synthetic Pathways Analysis : The synthesis of vandetanib, an important pharmaceutical compound, has been reviewed, including various synthetic routes. The analysis aimed to find suitable industrial production methods, highlighting the role of certain intermediates in the synthesis process, which may involve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (Mi, 2015).
Environmental and Toxicological Studies
- Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have revealed their widespread use and detection in various environmental matrices. Research has focused on their occurrence, human exposure, and potential toxicity, suggesting the need for future studies to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Miscellaneous Applications
N-Heterocycles Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds play crucial roles in the synthesis of natural products and therapeutically relevant molecules (Philip et al., 2020).
Fuel Oxygenates Decomposition : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor offers insights into the degradation processes of fuel additives and their environmental impact. This study provides a basis for developing alternative methods for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).
Future Directions
Given the novel chemistry generating a pharmacologically useful core, determination of the crystal structure for this compound was necessary . In the course of designing novel sigma-2 ligands, it was necessary to synthesize 1-(2-methyl-4-phenylbutan-2-yl)pip-erazines . These could be prepared in several steps from the corresponding alkyne . The challenge of synthesizing quaternary carbons, particularly amine-bearing quaternary carbons, is well established .
Properties
IUPAC Name |
tert-butyl 4-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O4/c1-19(2,3)27-17(24)22-10-8-21(9-11-22)12-16-13-23(18(25)26-16)15-6-4-14(20)5-7-15/h4-7,16H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISZYWQYJMNIOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
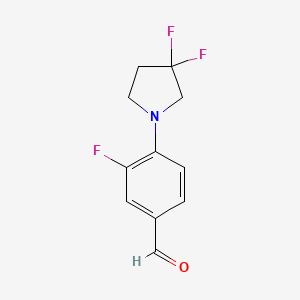



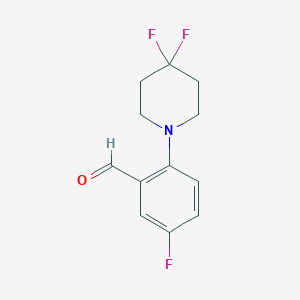
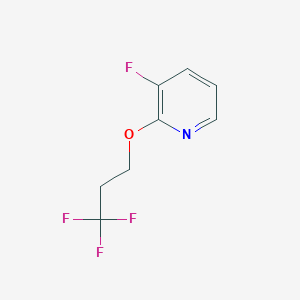
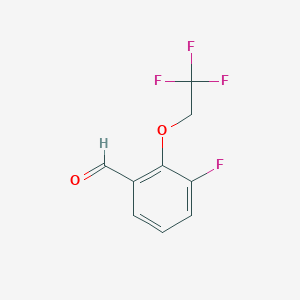
![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)
